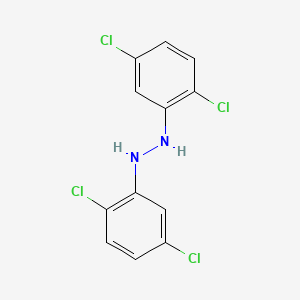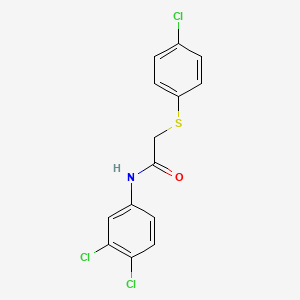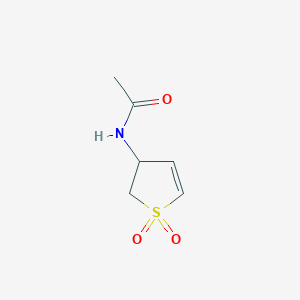
3-(4-Chlorophenyl)-N'-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Chlorophenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide is a chemical compound that belongs to the class of pyrazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide typically involves the condensation of 3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide with 4-ethylbenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-(4-Chlorophenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Medicinal Chemistry: The compound has shown promise as an anti-inflammatory, antimicrobial, and anticancer agent.
Agriculture: It has potential use as a pesticide or herbicide due to its biological activity.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of 3-(4-Chlorophenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, as an antimicrobial agent, it may inhibit the synthesis of bacterial cell walls or interfere with protein synthesis. As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.
相似化合物的比较
Similar Compounds
- 3-(4-Chlorophenyl)-N’-(4-methylbenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-Chlorophenyl)-N’-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- 3-(4-Chlorophenyl)-N’-(4-fluorobenzylidene)-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(4-Chlorophenyl)-N’-(4-ethylbenzylidene)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the 4-ethylbenzylidene group, which may confer specific biological activities and properties not observed in its analogs. This uniqueness can be attributed to the steric and electronic effects of the ethyl group, which can influence the compound’s reactivity and interaction with biological targets.
属性
分子式 |
C19H17ClN4O |
|---|---|
分子量 |
352.8 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)-N-[(E)-(4-ethylphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H17ClN4O/c1-2-13-3-5-14(6-4-13)12-21-24-19(25)18-11-17(22-23-18)15-7-9-16(20)10-8-15/h3-12H,2H2,1H3,(H,22,23)(H,24,25)/b21-12+ |
InChI 键 |
RCTJRCSIIFCAAX-CIAFOILYSA-N |
手性 SMILES |
CCC1=CC=C(C=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
规范 SMILES |
CCC1=CC=C(C=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![4-(4-methylphenyl)-N-[(E)-(3-phenoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B11958312.png)








![4-{[(4-Iodophenyl)imino]methyl}-2-methoxyphenol](/img/structure/B11958345.png)

